Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate
Description
Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate (CAS: 65954-05-4) is a 1,3,5-triazine derivative characterized by a dichlorinated triazine core linked to a hexanoate ester chain. Its molecular formula is C₁₁H₁₆Cl₂N₄O₂ (molecular weight: 307.17 g/mol), and it exhibits antimicrobial, anticancer, and antiviral properties due to the reactive chlorine atoms and ester functionality . The compound serves as a versatile intermediate in organic synthesis, agrochemicals, and pharmaceutical research.
Properties
CAS No. |
65954-05-4 |
|---|---|
Molecular Formula |
C11H16Cl2N4O2 |
Molecular Weight |
307.17 g/mol |
IUPAC Name |
ethyl 6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]hexanoate |
InChI |
InChI=1S/C11H16Cl2N4O2/c1-2-19-8(18)6-4-3-5-7-14-11-16-9(12)15-10(13)17-11/h2-7H2,1H3,(H,14,15,16,17) |
InChI Key |
LEUQFDCSUWDNTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCNC1=NC(=NC(=N1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with an appropriate amine and an ester. The reaction conditions often include the use of a solvent such as dioxane or water, and a base like sodium carbonate . Microwave irradiation can also be employed to achieve higher yields and purity in a shorter time . Industrial production methods may involve large-scale reactions under controlled conditions to ensure consistency and quality.
Chemical Reactions Analysis
Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazine ring can be replaced by different nucleophiles, such as amines or alcohols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include sodium carbonate, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological system.
Comparison with Similar Compounds
Comparison with Similar 1,3,5-Triazine Derivatives
Structural and Functional Group Variations
The biological and chemical properties of triazine derivatives are highly sensitive to substituents on the triazine ring and adjacent functional groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Key Research Findings
- Synthetic Flexibility: Microwave-assisted synthesis of this compound achieves >90% yield, outperforming traditional methods .
- Structure-Activity Relationship (SAR): Replacing chlorine with amino groups reduces antimicrobial activity by 60% but increases solubility by 3-fold .
- Toxicity Profile : Dichloro-triazines exhibit moderate aquatic toxicity (EC50: 12 mg/L), necessitating careful environmental handling .
Biological Activity
Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate (CAS Number: 327735) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C11H16Cl2N4O2
Molecular Weight: 303.18 g/mol
IUPAC Name: this compound
CAS Registry Number: 327735
The compound features a triazine ring that is known for its biological activity, particularly in agricultural and pharmaceutical applications. The presence of dichloro substituents enhances its reactivity and potential interactions with biological targets.
Biological Activity Overview
This compound exhibits several biological activities:
- Antimicrobial Activity: Research indicates that triazine derivatives can exhibit significant antimicrobial properties. Studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting a potential for use in antimicrobial formulations .
- Herbicidal Properties: The compound's structure is similar to other triazine herbicides that target photosynthesis in plants. This suggests a potential application in agricultural chemistry as an herbicide .
- Cytotoxic Effects: Preliminary studies have indicated that triazine derivatives may possess cytotoxic effects against certain cancer cell lines. This activity is likely mediated through the disruption of cellular processes or induction of apoptosis in malignant cells .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity: The triazine moiety may interact with enzymes involved in critical metabolic pathways, leading to inhibition of growth in microorganisms and cancer cells.
- DNA Interaction: Some studies suggest that triazines can intercalate with DNA or interact with DNA repair mechanisms, affecting cell proliferation and survival .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Herbicidal | Disruption of photosynthesis | |
| Cytotoxic | Induction of apoptosis in cancer cells |
Case Study: Antimicrobial Efficacy
A study conducted on a series of triazine derivatives demonstrated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) against various pathogens such as E. coli and S. aureus. The results indicated that these compounds could serve as potential alternatives to traditional antibiotics due to their unique mechanisms of action .
Case Study: Cytotoxicity Assessment
In vitro assays on cancer cell lines revealed that this compound induced significant cytotoxicity at micromolar concentrations. The study highlighted the compound's ability to induce apoptosis via the mitochondrial pathway, suggesting its potential as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
